molecular formula C34H28Br2FeP2Pd B568543 Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) CAS No. 124268-93-5

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)

Cat. No. B568543
CAS RN: 124268-93-5
M. Wt: 820.619
InChI Key: ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as Pd-121, is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . It plays a pivotal role in the biomedical realm due to its ability to enable an array of catalytic reactions, thereby proving instrumental in organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The empirical formula of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is C34H28Br2FeP2Pd . The molecular weight is 820.61 . The SMILES string representation is [Fe].Br[Pd]Br.[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 .


Chemical Reactions Analysis

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a solid with a melting point of 274-282°C . It has an assay of 95% .

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .

Result of Action

The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .

Action Environment

The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .

properties

InChI

InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br2FeP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)

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